[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol
Overview
Description
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol is a heterocyclic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique ring structure, which includes both oxadiazole and pyrazine rings
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Future Directions
The future directions for the study of “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol” could include further exploration of its potential applications in various fields such as medicinal chemistry and high-energy molecules . Additionally, more studies could be conducted to understand its mechanism of action and to develop new synthetic approaches .
Mechanism of Action
Target of Action
The primary target of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol is the mitochondria . It acts as a mitochondrial uncoupler , which disrupts the proton gradient established by the electron transport chain in mitochondria .
Mode of Action
This compound interacts with its target, the mitochondria, by uncoupling oxidative phosphorylation . This uncoupling leads to an increase in the oxygen consumption rate , which is a measure of the compound’s uncoupling activity .
Biochemical Pathways
The action of this compound affects the oxidative phosphorylation pathway . By disrupting the proton gradient, it prevents the formation of ATP through this pathway . The downstream effects of this action include an increase in oxygen consumption and a decrease in ATP production .
Pharmacokinetics
It is known that the compound is readily soluble in dmso, dmf, and other organic solvents, poorly soluble in alkanes, and insoluble in water . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in oxygen consumption and a decrease in ATP production . In an in vivo model of Nonalcoholic Steatohepatitis (NASH), the compound decreased liver triglyceride levels and showed improvement in fibrosis, inflammation, and plasma ALT .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in organic environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol typically involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. This reaction is often carried out under acidic conditions, using diluted hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes ring closure to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the substituents introduced .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains sulfur instead of oxygen.
[1,2,5]Oxadiazolo[3,4-b]pyridine: Contains a pyridine ring instead of a pyrazine ring.
[1,2,5]Oxadiazolo[3,4-b]benzene: Contains a benzene ring instead of a pyrazine ring.
Uniqueness
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol is unique due to its specific ring structure, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and sensors .
Properties
IUPAC Name |
4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O3/c9-3-4(10)6-2-1(5-3)7-11-8-2/h(H,5,7,9)(H,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJDXTDPQNIWOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NON=C1NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337477 | |
Record name | [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24294-89-1 | |
Record name | [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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